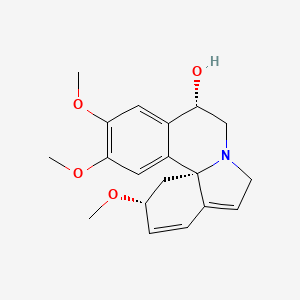
(+)-alpha-Hydroxyerysotrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-alpha-Hydroxyerysotrine is a natural product found in Erythrina verna and Erythrina lysistemon with data available.
Scientific Research Applications
Anxiolytic Effects
(+)-alpha-Hydroxyerysotrine, isolated from Erythrina mulungu, exhibits anxiolytic effects. The anxiolytic properties of this compound were demonstrated using the elevated T-maze test, suggesting potential applications in the treatment of anxiety disorders (Flausino et al., 2007).
Antioxidant Properties
Erythrina lysistemon, a plant from which (+)-alpha-Hydroxyerysotrine is derived, shows notable antioxidant properties. The compound's ability to scavenge free radicals was assessed using spectrophotometric assays, indicating its potential use in oxidative stress-related conditions (Juma & Majinda, 2004).
Biocatalysis in Pharmaceutical Industry
(+)-alpha-Hydroxyerysotrine is part of the alpha-hydroxy ketones family, significant in pharmaceutical research. Alpha-hydroxy ketones are key building blocks for antidepressants, Alzheimer's treatment drugs, and antitumor antibiotics. Their synthesis through biocatalytic strategies is a major focus in pharmaceutical research (Hoyos et al., 2010).
Potential in Cancer Research
The flavonoids derived from Erythrina suberosa, which includes (+)-alpha-Hydroxyerysotrine, have shown potential in inducing apoptosis in leukemia cells. This suggests their application in developing anticancer therapies (Kumar et al., 2013).
properties
Product Name |
(+)-alpha-Hydroxyerysotrine |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2R,9S,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16+,19-/m0/s1 |
InChI Key |
QWWCVLZNFFVFTR-CRFBAAHOSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
synonyms |
(+)-alpha-hydroxyerysotrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



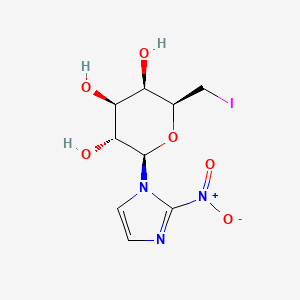
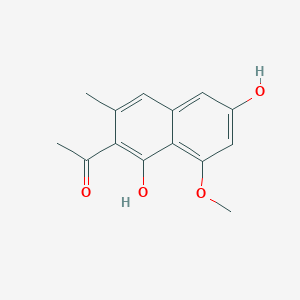
![(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylsulfinylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1247025.png)
![(1R,10S)-11,11-dimethyl-12-methylidene-5,7-dioxatetracyclo[6.5.1.01,10.04,8]tetradec-3-en-2-one](/img/structure/B1247026.png)
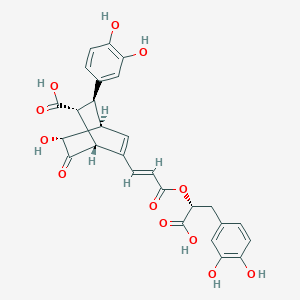

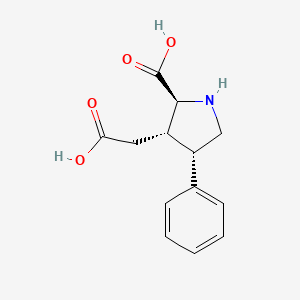
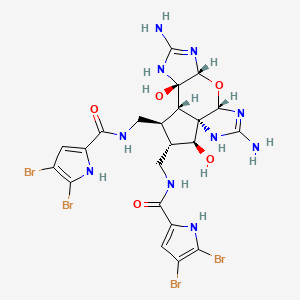
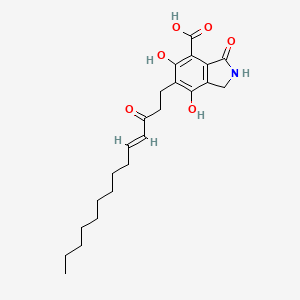
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1247036.png)
![3-Amino-7-{(3r)-3-[(1s)-1-Aminoethyl]pyrrolidin-1-Yl}-1-Cyclopropyl-6-Fluoro-8-Methylquinazoline-2,4(1h,3h)-Dione](/img/structure/B1247039.png)
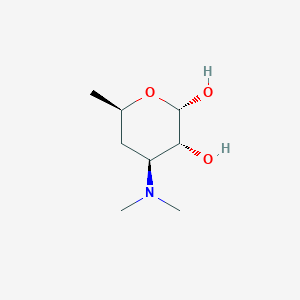
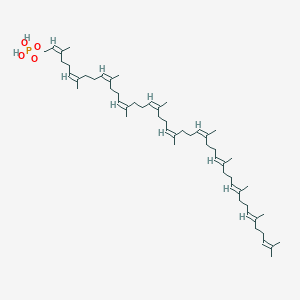
![N-{(E)-amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B1247044.png)